molecular formula C17H18ClF3N4O2S B2464813 4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097883-99-1

4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B2464813
CAS RN: 2097883-99-1
M. Wt: 434.86
InChI Key: POEZGVWAHKJSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It contains a tetrahydroquinazolin ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of products, including pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These features could potentially allow for a variety of interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Antiviral Studies

A study by Selvakumar et al. (2018) synthesized derivatives of a compound structurally related to 4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide and found that one of these derivatives exhibited higher antiviral activity against an avian paramyxovirus than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018).

Antihypertensive and Diuretic Potential

Rahman et al. (2014) explored the pharmacological and structure-activity relationship of a series of derivatives, which include compounds structurally similar to 4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide. They assessed their diuretic, antihypertensive, and anti-diabetic potential in rats, finding significant activity in some compounds (Rahman et al., 2014).

Anticancer Properties

Ghorab et al. (2016) synthesized chloroquinoline derivatives incorporating benzene-sulfonamide moieties, similar to the compound , and evaluated their anticancer activity. They discovered that some of these compounds showed better or comparable activity to standard drugs against lung, cervical, colorectal, and breast cancer cell lines (Ghorab et al., 2016).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of compounds related to 4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide. For instance, Hayun et al. (2012) detailed the synthesis process and structural confirmation of similar compounds, which could be foundational for further research and application in various fields (Hayun et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfonamides act as inhibitors of the enzyme carbonic anhydrase, which is important in the regulation of pH and fluid balance in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on a variety of factors, including the dose, route of exposure, and individual health factors. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future directions for this compound would likely depend on its bioactive properties. If it shows promising activity in preclinical studies, it could potentially be developed further as a therapeutic agent .

properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N4O2S/c1-25(2)16-22-9-10-7-11(3-6-15(10)23-16)24-28(26,27)12-4-5-14(18)13(8-12)17(19,20)21/h4-5,8-9,11,24H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEZGVWAHKJSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.